molecular formula C18H18ClF2N5OS B8468396 Mark-IN-2

Mark-IN-2

Cat. No.: B8468396
M. Wt: 425.9 g/mol
InChI Key: NGFGTMFVWSDFPS-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

MARK-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MARK-IN-2 include other microtubule affinity regulating kinase inhibitors such as MARK-IN-1 and MARK-IN-3 . These compounds share a similar core structure but differ in their functional groups and inhibitory potency.

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for microtubule affinity regulating kinase 3. Its unique chemical structure allows for effective inhibition at low concentrations, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C18H18ClF2N5OS

Molecular Weight

425.9 g/mol

IUPAC Name

N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-4-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C18H18ClF2N5OS/c1-9-11(12-7-24-26-8-10(19)6-23-16(12)26)5-14(28-9)17(27)25-15-13(22)3-2-4-18(15,20)21/h5-8,13,15H,2-4,22H2,1H3,(H,25,27)/t13-,15-/m1/s1

InChI Key

NGFGTMFVWSDFPS-UKRRQHHQSA-N

Isomeric SMILES

CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl

Canonical SMILES

CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.